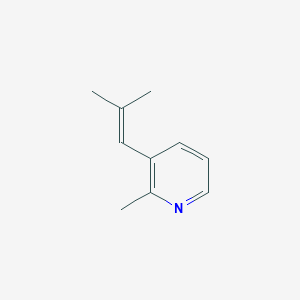
2-(1,2-Diaminoethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Diaminoethyl)pyridine, also known as 2-DEP, is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyridine and contains two amino groups. 2-DEP has gained attention in scientific research due to its potential use in pharmaceuticals and as a building block for other organic compounds.
Mecanismo De Acción
The exact mechanism of action of 2-(1,2-Diaminoethyl)pyridine is not fully understood. However, studies have shown that it may inhibit the growth of cancer cells by interfering with DNA synthesis. It has also been found to inhibit the replication of certain viruses, such as the herpes simplex virus.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(1,2-Diaminoethyl)pyridine can affect the levels of certain enzymes and proteins in cells. It has been found to increase the activity of enzymes involved in DNA synthesis and repair. It has also been shown to decrease the levels of certain proteins involved in cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1,2-Diaminoethyl)pyridine in lab experiments is its relatively low toxicity compared to other organic compounds. However, it can be difficult to work with due to its low solubility in water and other common solvents.
Direcciones Futuras
1. Further investigation into the mechanism of action of 2-(1,2-Diaminoethyl)pyridine and its potential use in the development of new drugs.
2. Exploration of its potential use as a building block for other organic compounds, such as dendrimers and polymers.
3. Investigation into the potential use of 2-(1,2-Diaminoethyl)pyridine in combination with other compounds for enhanced therapeutic effects.
4. Development of new synthesis methods for 2-(1,2-Diaminoethyl)pyridine to improve its solubility and ease of use in lab experiments.
Métodos De Síntesis
The synthesis of 2-(1,2-Diaminoethyl)pyridine involves the reaction of pyridine with ethylenediamine in the presence of a catalyst such as palladium. This reaction results in the formation of 2-(1,2-Diaminoethyl)pyridine as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-(1,2-Diaminoethyl)pyridine has been studied for its potential use in the development of new drugs. It has been found to have antitumor, antiviral, and antimicrobial properties. Researchers have also investigated its potential as a building block for other organic compounds, such as dendrimers and polymers.
Propiedades
Número CAS |
115464-35-2 |
|---|---|
Nombre del producto |
2-(1,2-Diaminoethyl)pyridine |
Fórmula molecular |
C7H11N3 |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
1-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C7H11N3/c8-5-6(9)7-3-1-2-4-10-7/h1-4,6H,5,8-9H2 |
Clave InChI |
COSJCAMRRQYRRD-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(CN)N |
SMILES canónico |
C1=CC=NC(=C1)C(CN)N |
Sinónimos |
1,2-Ethanediamine,1-(2-pyridinyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



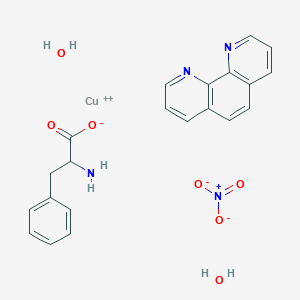
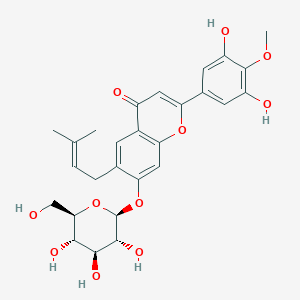
![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)
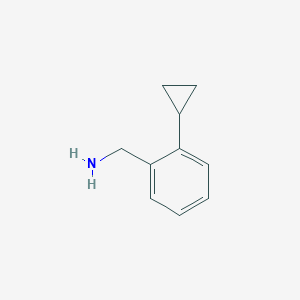
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)
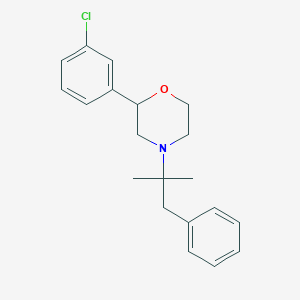
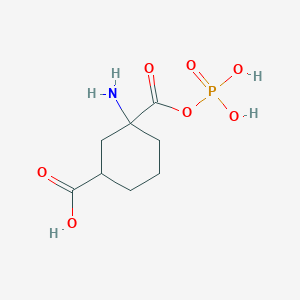
![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)
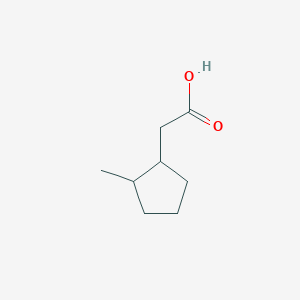
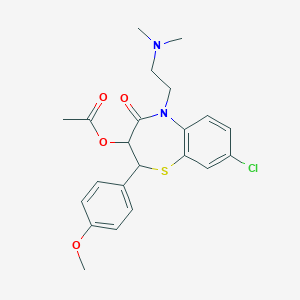
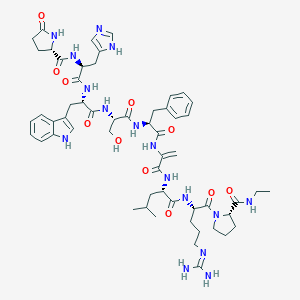

![3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline](/img/structure/B39436.png)
